molecular formula C6H14ClNO B1435552 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride CAS No. 1803609-45-1

2-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Cat. No. B1435552
CAS RN: 1803609-45-1
M. Wt: 151.63 g/mol
InChI Key: RLNWNMHXJFSLNO-UHFFFAOYSA-N
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Description

“2-(Methoxymethyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803609-45-1 . It has a molecular weight of 151.64 and its IUPAC name is 2-(methoxymethyl)cyclobutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound appears as a solid at room temperature . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Spirocyclic and Polysubstituted Compounds

  • Gebert et al. (2003) demonstrated the use of a related compound in the sonochemical generation of azomethine ylides, which were then intercepted by cyclic thioketones to yield spirocyclic 1,3-thiazolidines through [2+3]-cycloaddition. This methodology offers a route to diversely functionalized spirocyclic compounds with potential applications in drug discovery and material science (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Amination and Cyclobutane Derivatives

  • Research by Skvorcova et al. (2017) explored the intramolecular amination of nonclassical cyclopropylmethyl cation to produce 1-amino-1-hydroxymethylcyclobutane derivatives, showcasing a novel approach to synthesizing cyclobutane-based amines with high diastereoselectivity. These derivatives are important for the development of new pharmaceuticals (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Development of Aminocyclobutanes and Aminocyclopropanes

  • Feng et al. (2019, 2020) reported on the diastereo- and enantioselective CuH-catalyzed hydroamination of strained trisubstituted alkenes, leading to the synthesis of various polysubstituted aminocyclobutanes and aminocyclopropanes. These compounds hold significance in the synthesis of biologically active molecules, demonstrating the utility of cyclobutane derivatives in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019) (Feng, Hao, Liu, & Buchwald, 2020).

Modular Synthons for Medicinal Chemistry

  • Mohammad et al. (2020) developed a protected α-aminocyclobutanone as a modular synthon for the synthesis of cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This research underscores the strategic use of cyclobutane derivatives as synthons in the design of enzyme inhibitors (Mohammad, Reidl, Zeller, & Becker, 2020).

Cyclobutane-Containing Scaffolds for Biomedical Applications

  • Illa et al. (2019) highlighted the synthesis of cyclobutane-containing scaffolds with potential applications as surfactants, gelators for hydroxylic solvents, or metal cation ligands. These findings illustrate the versatility of cyclobutane derivatives in creating functional materials for biomedical and other applications (Illa, Serrà, Ardiaca, Herrero, Closa, & Ortuño, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

2-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNWNMHXJFSLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)cyclobutan-1-amine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
2-(Methoxymethyl)cyclobutan-1-amine hydrochloride

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